![molecular formula C26H31N3O3 B2840329 N-[(1R)-2-(叔丁基氨基)-2-氧代-1-(3-吡啶基)乙基]-N-(4-叔丁基苯基)-2-呋喃甲酰胺 CAS No. 1417700-13-0](/img/structure/B2840329.png)
N-[(1R)-2-(叔丁基氨基)-2-氧代-1-(3-吡啶基)乙基]-N-(4-叔丁基苯基)-2-呋喃甲酰胺
描述
The compound is an aromatic amide and a furan . It has been identified as a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease .
Synthesis Analysis
The compound was identified through a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of SARS main protease (3CLpro) inhibitors . A multicomponent Ugi reaction was utilized to rapidly explore structure-activity relationships within S (1’), S (1), and S (2) enzyme binding pockets .Molecular Structure Analysis
The X-ray structure of SARS-CoV 3CLpro bound with the compound was instrumental in guiding subsequent rounds of chemistry optimization . The resolution of the X-ray diffraction was 1.96 Å .Chemical Reactions Analysis
The compound acts as a noncovalent inhibitor of the SARS-CoV 3CLpro . This is unlike the majority of reported coronavirus 3CLpro inhibitors that act via covalent modification of the enzyme .科学研究应用
SARS-CoV 3CL 蛋白酶抑制剂
Jacobs 等人 (2013) 领导的研究涉及发现和合成 ML188,这是一种 SARS 冠状病毒主要蛋白酶 (3CLpro) 的非共价抑制剂,突出了其在抗病毒疗法中的潜力。该化合物使用多组分 Ugi 反应进行了优化,其中与 ML188 结合的 SARS-CoV 3CLpro 的 X 射线结构指导了优化过程。这项研究代表了抗冠状病毒抗病毒剂开发中的一项重大进展 (Jacobs 等人,2013)。
遗传毒性的调节
Skolimowski 等人 (2010) 研究了使用 N-叔丁基-α-苯基硝酮衍生物来调节乙氧喹在人淋巴细胞中的遗传毒性。这项研究提供了对此类化合物在减少 DNA 损伤和增强细胞修复机制中的潜在治疗应用的见解 (Skolimowski 等人,2010)。
机电和光电材料
类似于 N-[(1R)-2-(叔丁基氨基)-2-氧代-1-(3-吡啶基)乙基]-N-(4-叔丁基苯基)-2-呋喃甲酰胺的衍生物的研究集中在它们在开发具有特定机电和光电性能的新型材料中的应用。Hsiao 等人 (2009) 合成了一个新的含三苯胺的芳香二胺单体,用于制备电活性聚酰胺。这些材料表现出显着的电致变色稳定性,并且是智能窗户和显示器应用的潜在候选材料 (Hsiao 等人,2009)。
抗分枝杆菌剂
Raju 等人 (2010) 探索了高度官能化的四氢吡啶和吡啶的合成,作为潜在的抗分枝杆菌剂。这项研究突出了此类化合物在药物开发中的多功能性,特别是在治疗结核病方面,展示了它们在药物化学中的重要性 (Raju 等人,2010)。
作用机制
Target of Action
ML188 is a selective non-covalent inhibitor of the SARS-CoV 3CLpro . The 3CLpro, also known as the main protease (Mpro), is a critical enzyme for the maturation of many human pathogenic viruses . This protease is essential for the rapid replication of the virus, making it a key target for direct acting antivirals (DAAs) .
Mode of Action
ML188 interacts with its target, the SARS-CoV 3CLpro, through a non-covalent mechanism of action . It inhibits the SARS-CoV 3CLpro with an IC50 of 1.5 μM . This interaction results in the inhibition of the protease, thereby preventing the maturation of the virus .
Biochemical Pathways
The inhibition of the SARS-CoV 3CLpro by ML188 affects the viral replication cycle. The 3CLpro is responsible for cleaving the polyproteins that are translated from the viral RNA. By inhibiting this protease, ML188 prevents the proper processing of these polyproteins, thereby disrupting the replication of the virus .
Pharmacokinetics
The compound was identified through a computational docking approach and was found to have good enzyme and antiviral inhibitory activity
Result of Action
The primary result of ML188’s action is the inhibition of SARS-CoV replication in cell culture . By inhibiting the 3CLpro, ML188 prevents the maturation of the virus, thereby effectively inhibiting its replication .
未来方向
属性
IUPAC Name |
N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGIYKRRPGCLFV-JOCHJYFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ML188 (N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) a unique SARS-CoV-2 main protease (Mpro) inhibitor?
A1: Unlike many reported SARS-CoV-2 Mpro inhibitors that form covalent bonds with the enzyme, ML188 acts as a non-covalent inhibitor []. This distinction offers potential advantages in terms of selectivity and reduced off-target effects.
Q2: How does ML188 interact with the SARS-CoV-2 Mpro?
A2: X-ray crystallography studies revealed that ML188 binds to the substrate-binding cavity of Mpro [, , ]. Specifically, the P2 biphenyl group of ML188 fits into the S2 pocket of the enzyme, while the benzyl group in the α-methylbenzyl moiety occupies a previously unexplored binding site between the S2 and S4 pockets []. This interaction disrupts the enzyme's function, hindering viral replication.
Q3: Has the structure of ML188 been optimized for improved activity against SARS-CoV-2 Mpro?
A3: Yes, researchers have employed structure-based design and Ugi four-component reaction methodology to optimize ML188 []. These efforts led to the development of compound 23R, which demonstrated superior potency compared to ML188, exhibiting an IC50 of 0.31 μM against SARS-CoV-2 Mpro and an EC50 of 1.27 μM against SARS-CoV-2 viral replication in cellular assays [].
Q4: Are there computational studies that provide further insights into ML188's interaction with SARS-CoV-2 Mpro?
A4: Yes, molecular dynamics (MD) simulations and binding free energy (BFE) calculations have been performed on ML188 and SARS-CoV-2 Mpro complexes []. These studies highlighted the importance of van der Waals forces in maintaining the stability of the complex and suggested that enhancing these interactions could be a promising strategy for inhibitor optimization [].
Q5: Could ML188 serve as a broad-spectrum antiviral agent against other coronaviruses?
A5: While ML188 was initially designed against SARS-CoV-1 Mpro, it also exhibits inhibitory activity against SARS-CoV-2 Mpro, indicating potential for broader activity [, ]. Furthermore, homology modelling and molecular dynamic studies have suggested that ML188 could potentially target the 3CL protease of human coronavirus OC43 [], suggesting possible pan-coronavirus applications.
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